Tert-butyl anti-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
Description
Tert-butyl anti-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 227940-72-9) is a bicyclic organic compound featuring a norbornane-like 2-azabicyclo[2.2.1]heptane scaffold. Its structure includes:
- A tert-butyloxycarbonyl (Boc) group at position 2, serving as a protective group for the amine.
- An anti-7-amino substituent, conferring stereochemical specificity.
- A rigid bicyclic framework that enhances metabolic stability and binding affinity in drug design .
This compound is widely utilized as a pharmaceutical intermediate, particularly in synthesizing protease inhibitors and neuraminidase-targeting agents due to its conformational rigidity and stereochemical versatility.
Properties
Molecular Formula |
C11H20N2O2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl (1S,4S)-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-5-8(13)9(7)12/h7-9H,4-6,12H2,1-3H3/t7-,8-,9?/m0/s1 |
InChI Key |
KBFKGKCNVPZMHL-JVIMKECRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CC[C@H]1C2N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1C2N |
Origin of Product |
United States |
Preparation Methods
Tropinone-Based Synthesis
One of the most well-documented approaches to synthesizing tert-butyl anti-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate begins with tropinone as the starting material. This synthetic route is particularly valuable because tropinone provides a readily available starting point with structural features that can be elaborated to form the target bicyclic system.
The synthetic sequence proceeds through the following key steps:
Conversion of tropinone to phenyl 3-oxobicyclo[3.2.1]octane-8-carboxylate (compound 2)
- This transformation is accomplished by dissolving tropinone in an inert organic solvent
- Addition of a weak insoluble inorganic base
- Reaction with phenyl chloroformate at temperatures of at least 0°C
- Optional heating to reflux after completion of addition
- Isolation by cooling (−10°C to 20°C) after addition of an antisolvent
- Filtration, washing with dilute acid solution, water, and optionally a dilute base solution
Further transformation to 7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid (compound 6)
Curtius rearrangement of compound 6
- Reaction in toluene or xylene (3-10 mL per gram of substrate)
- Heating to 30-80°C
- Addition of diphenylphosphoryl azide (DPPA, 0.95-1.2 equivalents)
- Controlled addition rate to manage reaction temperature and nitrogen gas evolution
- Trapping the isocyanate intermediate with benzyl alcohol (0.95-1.5 equivalents)
- Maintaining the reaction at 30-110°C (preferably 80°C) for 1-24 hours
- This yields tert-butyl 2-[(benzyloxy)carbonyl]amino-7-azabicyclo[2.2.1]heptane-7-carboxylate (compound 7)
Resolution of enantiomers
Final hydrogenolysis
Cyclohex-3-enecarboxylic Acid Route
An alternative approach to synthesizing 7-azabicyclo[2.2.1]heptane derivatives utilizes cyclohex-3-enecarboxylic acid as the starting material. This synthesis is achieved through a four-step sequence:
Curtius reaction on cyclohex-3-enecarboxylic acid
Stereoselective bromination
NaH-mediated intramolecular cyclization
Additional functionalization would be required to introduce the amino group at position 7 and the tert-butoxycarbonyl group at N-2 to obtain the specific target compound.
This approach offers a direct route to the construction of the bicyclic core structure, although additional steps may be necessary to achieve the desired substitution pattern.
L-Serine-Derived Synthesis
A third approach to 7-azabicyclo[2.2.1]heptane derivatives starts with L-serine as a chiral starting material. While this method was specifically developed for a glutamic acid analogue, the strategies for constructing the bicyclic core are relevant to the synthesis of this compound.
Key steps include:
Formation of a hemiaminal intermediate (compound 2) from L-serine
Conversion to trisubstituted pyrrolidines through either:
Transannular alkylation to form the [2.2.1] ring system
Selective functionalization at C-2
The advantage of this approach is the use of a chiral starting material, which can provide stereochemical control from the outset of the synthesis.
Comparative Analysis of Synthetic Approaches
Table 1 provides a comparative analysis of the three main synthetic approaches discussed:
| Approach | Starting Material | Key Intermediates | Key Reactions | Advantages | Limitations |
|---|---|---|---|---|---|
| Tropinone-Based | Tropinone | Phenyl 3-oxobicyclo[3.2.1]octane-8-carboxylate, 7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid | Curtius rearrangement, Chiral chromatography, Hydrogenolysis | Well-documented, Uses readily available starting material | Requires chiral resolution |
| Cyclohex-3-enecarboxylic Acid | Cyclohex-3-enecarboxylic acid | Benzyl(cis-3, trans-4-dibromocyclohex-1-yl)carbamates | Curtius reaction, Stereoselective bromination, NaH-mediated cyclization | Direct formation of bicyclic structure | May require additional functionalization steps |
| L-Serine-Derived | L-Serine | Hemiaminal intermediate, Trisubstituted pyrrolidines | Tandem Wittig/Michael or Iodosulfonamidation, Transannular alkylation | Uses chiral starting material, Potential for stereochemical control | Longer synthetic sequence |
Key Reaction Mechanisms
Curtius Rearrangement
The Curtius rearrangement is a critical step in several synthetic approaches to this compound. This reaction involves the conversion of a carboxylic acid to an amine with retention of the carbon skeleton through the following sequence:
Formation of an acyl azide intermediate using diphenylphosphoryl azide (DPPA) and a base like triethylamine
Thermal rearrangement of the acyl azide to an isocyanate, with nitrogen gas evolution
Capture of the isocyanate with an alcohol (typically benzyl alcohol) to form a carbamate, which can later be deprotected to reveal the primary amine
Table 2 details the specific reaction conditions for the Curtius rearrangement in the tropinone-based approach:
| Parameter | Condition | Notes |
|---|---|---|
| Solvent | Toluene or xylene | 3-10 mL per gram of substrate (preferably 7 mL/g) |
| Temperature | 30-110°C (preferably 80°C) | Critical for controlling reaction rate |
| DPPA amount | 0.95-1.2 equivalents (preferably 1.05) | Key reagent for acyl azide formation |
| Benzyl alcohol | 0.95-1.5 equivalents (preferably 1.0) | Used to trap isocyanate intermediate |
| Reaction time | 1-24 hours | Until residual starting material is <1% |
| Base | Triethylamine | Facilitates acyl azide formation |
The precision of these parameters is crucial for achieving high yields and stereoselectivity in the formation of tert-butyl 2-[(benzyloxy)carbonyl]amino-7-azabicyclo[2.2.1]heptane-7-carboxylate (compound 7).
Transannular Cyclization
Transannular cyclization represents another key reaction in the construction of the 7-azabicyclo[2.2.1]heptane core. This reaction exploits the proximity of functional groups across a ring to form a new bond, creating the bicyclic structure.
In the L-serine-derived approach, the transannular alkylation involves:
β-elimination of a silyl ether to generate a reactive intermediate
Cyclization to form the [2.2.1] bicyclic system, establishing the distinctive bridged structure and resulting in tert-butyl 7-benzyloxycarbonyl-7-azabicyclo[2.2.1]-2-heptene-1-carboxylate (compound 20)
The review by Chen and Trudell (cited in search result) summarizes various approaches to this ring system, noting that transannular cyclization is a particularly valuable method for creating the strained bicyclic structure characteristic of the 7-azabicyclo[2.2.1]heptane system.
Chiral Resolution Techniques
Achieving stereochemical purity is essential for the biological activity of this compound. Several synthetic approaches involve the preparation of racemic intermediates followed by chiral resolution.
The primary methods for chiral resolution include:
Chiral chromatography
Enzymatic resolution
Analytical techniques for confirming stereochemical purity include chiral HPLC, which can achieve separation of enantiomers with >99% optical purity.
Practical Considerations in Synthesis
The successful synthesis of this compound requires attention to several practical aspects that significantly impact the efficiency, yield, and purity of the process:
Solvent Selection
Solvent choice is critical throughout the synthetic sequence:
For Curtius rearrangement, high-boiling, inert organic solvents like toluene or xylene are preferred to facilitate the thermal rearrangement
For hydrogenolysis, alcoholic solvents such as methanol or ethanol provide appropriate solubility and reactivity conditions
For chromatographic separations, mixtures of dichloromethane, methanol, or ethyl acetate are commonly employed
The selection of appropriate solvents must balance considerations of solubility, reactivity, safety, and ease of workup for each synthetic step.
Temperature Control
Precise temperature management is essential for several key reactions:
The Curtius rearrangement typically requires heating to 30-110°C (preferably 80°C) to facilitate the thermal rearrangement while avoiding side reactions
Stereoselective reactions often require lower temperatures to enhance selectivity
Crystallization and purification steps may involve cooling to specific temperature ranges (e.g., −10°C to 20°C)
Careful temperature control is particularly critical for maintaining stereoselectivity and preventing decomposition of sensitive intermediates.
Protecting Group Strategies
The synthesis employs various protecting groups that must be selectively installed and removed:
tert-Butoxycarbonyl (Boc) protection of the nitrogen in the bicyclic system
Benzyloxycarbonyl (Cbz) protection of amines
Selective manipulation of these protecting groups requires careful consideration of reaction conditions to avoid unintended deprotection or side reactions.
Catalyst Systems for Hydrogenolysis
The final hydrogenolysis step to remove the benzyloxycarbonyl protecting group employs specific catalyst systems:
Catalyst: 5-10% palladium on carbon
Reaction conditions:
The selection and handling of these catalyst systems are critical for achieving clean deprotection without affecting the stereochemistry or causing other side reactions.
Chemical Reactions Analysis
Hydrolysis of the Tert-Butyl Ester
The tert-butyl ester group undergoes hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for generating the deprotected acid, which may serve as a building block for further transformations.
Mechanism : The tert-butyl ester is resistant to mild hydrolytic conditions but reacts under strong acidic or basic conditions. The bulky tert-butyl group stabilizes the ester, requiring prolonged reflux for complete hydrolysis .
Amine Functionalization
The primary amino group at position 7 is reactive and participates in nucleophilic reactions.
Acylation
The amino group reacts with acylating agents to form amides.
Mechanism : The amine acts as a nucleophile, displacing the leaving group (e.g., chloride) in acyl chlorides to form stable amides.
Oxidation
While direct oxidation of the amino group is not explicitly detailed in the literature, analogous bicyclic amines undergo oxidation to nitroso or nitro derivatives under strong oxidizing conditions (e.g., H₂O₂ or KMnO₄) .
Substitution Reactions
The bicyclic framework may participate in substitution reactions depending on the electronic environment.
Nucleophilic Substitution
If activated, the amino group could facilitate nucleophilic attack at adjacent positions. For example:
-
Alkylation : Reaction with alkyl halides or epoxides to form N-alkyl derivatives .
-
Sulfonation : Potential sulfonation using reagents like H₂SO₄, though this requires further experimental validation .
Stability and Reactivity Considerations
The bicyclic structure imparts rigidity, influencing reaction outcomes. For instance:
-
Stereochemical Control : The (1S,4S,7S) configuration directs regioselectivity in reactions involving the amino group or ester .
-
Protective Effects : The tert-butyl ester may shield the carboxylic acid moiety during reactions targeting the amino group, enabling selective functionalization .
Comparison with Analogues
| Compound | Key Difference | Impact on Reactivity |
|---|---|---|
| Tert-butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate | Ketone group at position 2 | Enhanced electrophilic character at C-2 |
| tert-butyl (1S,4S)-5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate | Oxidized nitrogen and double bond | Altered hydrogen bonding and conjugation |
References PMC (2022) PMC (2022) AChemBlock (2024) AChemBlock (2024) ACS Publications (1999) PubChem (2025) PubChem (2025) PubChem (2025)
Scientific Research Applications
Medicinal Chemistry
Tert-butyl anti-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate is primarily utilized in the synthesis of bioactive compounds. Its structural features make it a valuable scaffold for developing new drugs, particularly those targeting the central nervous system (CNS).
Case Study: CNS Activity
Research has indicated that derivatives of this compound exhibit promising activity as potential analgesics and anxiolytics. For instance, a study reported the synthesis of various analogs that demonstrated significant binding affinity to specific receptors involved in pain and anxiety modulation, suggesting a pathway for new therapeutic agents .
Synthesis of Peptide Mimetics
The compound serves as a versatile building block in the synthesis of peptide mimetics, which are crucial in drug design due to their ability to mimic natural peptides while improving stability and bioavailability.
Data Table: Synthesis Applications
Structural Biology
The unique bicyclic structure of this compound allows it to serve as a template for studying protein-ligand interactions. Its ability to mimic the conformational aspects of natural substrates makes it an excellent candidate for structural biology studies.
Case Study: Protein Interaction Studies
In recent studies, researchers utilized this compound to investigate its binding interactions with various proteins involved in metabolic pathways, leading to insights into enzyme mechanisms and potential inhibitors .
Drug Design and Development
The compound's properties allow it to be employed in rational drug design processes where computational modeling is used alongside experimental validation.
Data Table: Drug Design Insights
Mechanism of Action
The mechanism of action of (exo)-tert-Butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, while the bicyclic structure provides rigidity and specificity in binding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Positional and Stereochemical Variants
Key Differences :
- Substituent Position: Anti-7-amino vs. exo-2-amino analogs exhibit divergent biological targeting. For example, the anti-7 derivative is prioritized in antiviral research, while exo-2 variants are explored for neurological applications .
- Functional Groups : Hydroxy and bromo substituents enable distinct synthetic pathways (e.g., bromo for Suzuki couplings, hydroxy for esterifications) .
Derivatives with Additional Nitrogen Atoms
Comparison :
- Diazabicyclo Derivatives : The additional nitrogen atom (e.g., 2,5-diazabicyclo) increases basicity and expands hydrogen-bonding networks, enhancing interactions with enzymatic targets .
- Oxo Derivatives : The 5-oxo group introduces a site for reductive amination or hydrazone formation, broadening utility in prodrug design .
Biological Activity
Tert-butyl anti-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound with significant potential in biological research and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Molecular Characteristics:
- Molecular Formula: C₁₁H₂₀N₂O₂
- Molecular Weight: 212.29 g/mol
- IUPAC Name: tert-butyl (1S,4S)-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
- CAS Number: 1290626-52-6
The compound features a unique bicyclic structure that includes a tert-butyl ester and an amino group, contributing to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amino group facilitates hydrogen bonding and ionic interactions, while the bicyclic framework provides structural rigidity that enhances binding specificity.
Key Interactions:
- Enzyme Modulation: The compound can influence enzyme activity through competitive inhibition or allosteric modulation.
- Receptor Binding: Its structure allows for specific interactions with receptor sites, potentially leading to downstream signaling effects.
Drug Development
This compound is being explored as a scaffold for drug design due to its structural features that enable selective binding to biological targets. Research indicates potential applications in the following areas:
- Anticancer Agents:
- Neurological Disorders:
- Antimicrobial Activity:
Case Studies and Experimental Data
Q & A
Basic: What are the common synthetic routes for Tert-butyl anti-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate?
Answer:
The compound is synthesized via multi-step routes involving cyclization, functionalization, and protection/deprotection strategies. Key methods include:
- Radical Cyclization : α-Acylamino radicals generated from methyl N-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidine-2-carboxylates undergo BuSnH-mediated cyclization to form the bicyclic core .
- Wittig/Michael Tandem Reactions : L-serine-derived intermediates undergo transannular alkylation to construct the [2.2.1] ring system, followed by selective reductions (e.g., SmI) for functionalization .
- Catalytic Amination : Palladium-bisimidazol-2-ylidene complexes catalyze cross-coupling of heteroaryl halides with 7-azabicyclo[2.2.1]heptane derivatives, enabling N-heteroaryl substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
